molecular formula C8H5BrN2O B1288991 3-(3-Bromophenyl)-1,2,4-oxadiazole CAS No. 1033202-12-8

3-(3-Bromophenyl)-1,2,4-oxadiazole

Katalognummer B1288991
CAS-Nummer: 1033202-12-8
Molekulargewicht: 225.04 g/mol
InChI-Schlüssel: NJOGUMIPSJIRBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It may also include information about the class of compounds it belongs to and its relevance or uses in various fields .


Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents, conditions, and the mechanism of the reaction .


Molecular Structure Analysis

This would involve the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to elucidate the structure of the compound .


Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This would include information about the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like its acidity or basicity, reactivity, etc .

Wissenschaftliche Forschungsanwendungen

3-(3-Bromophenyl)-7-acetoxycoumarin

  • Application Summary : This compound is used as a starting material for the synthesis of more complex natural products. It bears two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
  • Methods of Application : The compound is synthesized using microwave-assisted reactions . The bromine at position 3 of the phenyl substituent can be altered by several different reactions, e.g., by Suzuki cross-coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction .
  • Results/Outcomes : The synthesis of this compound provides an efficient route to a diverse chemical space of natural products .

1-(3′-bromophenyl)-heliamine

  • Application Summary : This compound, a synthetic tetrahydroisoquinoline, is an anti-arrhythmia agent .
  • Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify this compound in rat plasma .
  • Results/Outcomes : The maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration. The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

3-bromo-N-(3-fluorophenyl)benzenesulfonamide

  • Application Summary : This compound is synthesized by the amidation reaction and is used as an antibacterial drug .
  • Methods of Application : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .
  • Results/Outcomes : The compound has been studied for its antibacterial properties .

3′-bromophenyl acetylene

  • Application Summary : This compound is a building block in organic synthesis .
  • Methods of Application : It can be used in various reactions to form more complex organic compounds .
  • Results/Outcomes : The compound is used in the synthesis of a variety of organic compounds .

Safety And Hazards

This would involve a study of the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

Zukünftige Richtungen

This would involve a discussion of the potential applications of the compound and areas of future research .

Eigenschaften

IUPAC Name

3-(3-bromophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOGUMIPSJIRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620495
Record name 3-(3-Bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1,2,4-oxadiazole

CAS RN

1033202-12-8
Record name 3-(3-Bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.